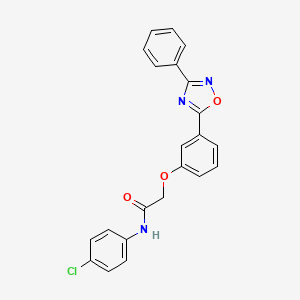
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic effects in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Mecanismo De Acción
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in brain activity and a calming effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. Studies have shown that this compound increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has several advantages as a research tool in the laboratory. It is a potent inhibitor of GABA transaminase, which allows for the manipulation of GABA levels in the brain. Moreover, this compound is highly selective for GABA transaminase, which minimizes off-target effects. However, this compound has limitations as a research tool, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and pharmacokinetic properties. Moreover, further studies are needed to determine the long-term effects of this compound on brain function and behavior. Additionally, studies are needed to determine the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia.
Métodos De Síntesis
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The process involves the use of starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride, N-cyclopropylpiperidine-4-carboxylic acid, and N,N-dimethylformamide. The synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTUWFSOGCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
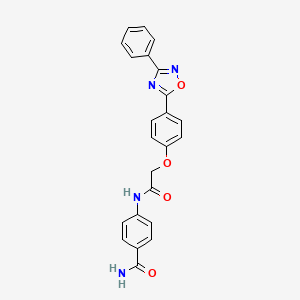
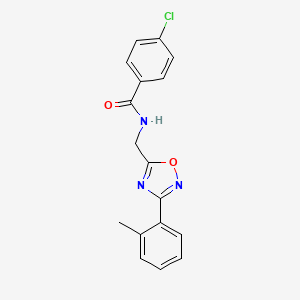
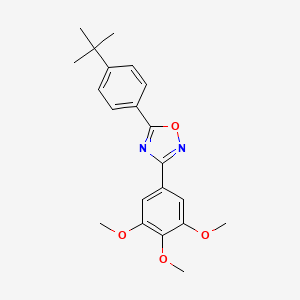
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
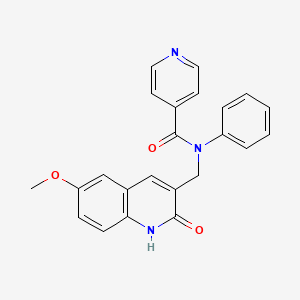
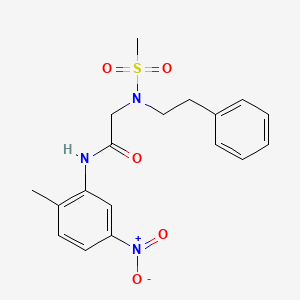

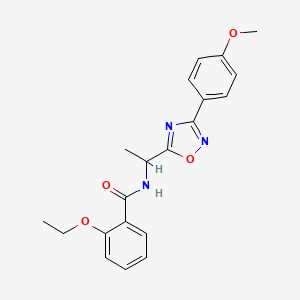
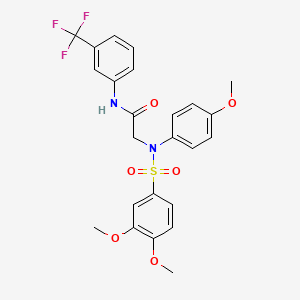
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
